7-Fluorobicyclo[2.2.1]heptan-2-amine
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Overview
Description
7-Fluorobicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound with the molecular formula C7H12FN. It is characterized by a fluorine atom attached to the bicyclo[2.2.1]heptane structure, which is a seven-membered ring system. This compound is primarily used in industrial and scientific research applications, particularly in the fields of chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorobicyclo[2.2.1]heptan-2-amine typically involves the fluorination of bicyclo[2.2.1]heptan-2-amine. One common method is the direct fluorination using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar fluorination techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Fluorobicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluorobicyclo[2.2.1]heptan-2-amine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Fluorobicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific targets, leading to various biological effects. The compound can modulate enzyme activity or receptor signaling pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobicyclo[2.2.1]heptan-7-ol: Similar bicyclic structure with a hydroxyl group instead of an amine.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the ring structure, used in different chemical applications.
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: A derivative with additional functional groups, used in neuropharmacology
Uniqueness
7-Fluorobicyclo[2.2.1]heptan-2-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H12FN |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
7-fluorobicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H12FN/c8-7-4-1-2-5(7)6(9)3-4/h4-7H,1-3,9H2 |
InChI Key |
LINBZZJFGKMWRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1C2F)N |
Origin of Product |
United States |
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